Procyanidin B5
Overview
Description
Procyanidin B5 is a type of proanthocyanidin, specifically a B-type proanthocyanidin. It is a dimer composed of two epicatechin molecules linked by a 4β→6 bond. This compound is naturally found in various plants, including grape seeds, Hibiscus cannabinus (kenaf) root and bark, and black chokeberries (Aronia melanocarpa). It is also present in cocoa beans and chocolate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procyanidin B5 can be synthesized through the polymerization of flavan-3-ol units, such as catechin and epicatechin. The synthesis involves the formation of a bond between the fourth and sixth carbon atoms of the epicatechin units. This process can be facilitated by using catalysts and specific reaction conditions to ensure the correct linkage and polymerization.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources. Techniques such as column chromatography, high-pressure liquid chromatography, and countercurrent chromatography are commonly used to isolate and purify this compound from plant materials. These methods ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Procyanidin B5 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Procyanidin B5 has a wide range of scientific research applications due to its bioactive properties:
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its effects on cellular processes, including anti-inflammatory and anti-cancer activities.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, diabetes, and neurodegenerative disorders.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties and health benefits
Mechanism of Action
Procyanidin B5 exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes.
Metabolic Regulation: Modulates lipid metabolism and enhances insulin sensitivity.
Gut Microbiota Interaction: Influences the composition and activity of gut microbiota, contributing to overall health benefits
Comparison with Similar Compounds
Procyanidin B5 is part of a larger group of proanthocyanidins, which include other similar compounds such as:
Procyanidin B1: An epicatechin-(4β→8)-epicatechin dimer.
Procyanidin B2: An epicatechin-(4β→8)-catechin dimer.
Procyanidin B3: A catechin-(4α→8)-catechin dimer.
Procyanidin B4: A catechin-(4α→8)-epicatechin dimer.
Uniqueness: this compound is unique due to its specific 4β→6 linkage between epicatechin units, which distinguishes it from other procyanidins with different linkages and structural configurations .
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26-,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMISZFQPFDAPGI-CVJZBMGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155761 | |
Record name | Procyanidin B5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12798-57-1 | |
Record name | Procyanidin B5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12798-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procyanidin B5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procyanidin B5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Procyanidin B5 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W51N19H6K6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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